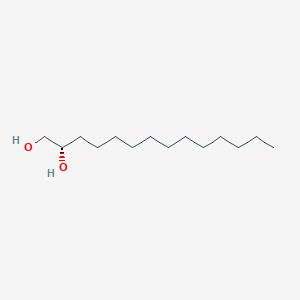
(S)-1,2-Tetradecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,2-Tetradecanediol, also known as this compound, is a useful research compound. Its molecular formula is C14H30O2 and its molecular weight is 230.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanotechnology
(S)-1,2-Tetradecanediol has been utilized in the synthesis of nanoparticles through modified polyol processes. The compound influences the morphology and size of nanoparticles, which are crucial for various applications in materials science and medicine.
- Nanoparticle Synthesis : In studies, substituting diols with 1,2-tetradecanediol resulted in nanoparticles with faceted shapes and an average size of approximately 20 nm. This contrasts with other diols like 1,2-dodecanediol, which produced larger nanoparticles (around 40 nm) . The ability to control nanoparticle morphology through the choice of diol is vital for tailoring materials for specific applications such as drug delivery and magnetic resonance imaging.
- Magnetic Properties : The synthesized nanoparticles exhibited distinct magnetic properties correlated with their morphology. For instance, those produced using this compound showed saturation magnetization values near that of bulk magnetite, highlighting their potential for biomedical applications .
Microbiology
Research has demonstrated that this compound can be metabolized by certain microorganisms, indicating its potential as a substrate in biotechnological processes.
- Microbial Metabolism : In Starmerella bombicola, a yeast known for producing sophorolipids, this compound was shown to participate in secondary alcohol metabolism pathways. This metabolic pathway leads to the production of novel glycolipids and suggests potential applications in bio-surfactant production .
- Production of Sophorolipids : The utilization of long-chain diols like this compound in microbial fermentation processes can enhance the yield of valuable bioproducts such as sophorolipids. These compounds have applications in cosmetics and pharmaceuticals due to their surface-active properties .
Dermatological Applications
This compound has been investigated for its antimicrobial properties and potential use in cosmetic formulations.
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against Malassezia furfur, a fungus associated with dandruff. The compound's ability to inhibit the growth of this fungus suggests its utility in treating dandruff and other scalp conditions .
- Cosmetic Formulations : The incorporation of this compound into dermatological products may enhance their efficacy against fungal infections while providing moisturizing benefits due to its glycol nature . This dual action makes it a valuable ingredient in cosmetic formulations aimed at improving scalp health.
Summary Table of Applications
Análisis De Reacciones Químicas
Deoxydehydration Reactions
One of the significant reactions involving (S)-1,2-tetradecanediol is deoxydehydration (DODH), which converts vicinal diols into olefins using a sacrificial reductant. This reaction has been extensively studied and is catalyzed by various metal complexes, particularly rhenium-based catalysts.
-
Reaction Mechanism : The DODH process typically involves the following steps:
-
Formation of a metal diolate intermediate from the diol.
-
Olefin extrusion from this intermediate.
-
Regeneration of the catalyst through redox cycling.
-
In studies, this compound was successfully converted to olefins in yields up to 84% when using Re2(CO)10 as a catalyst with various reductants such as 5-nonanol and 3-octanol. The addition of para-toluenesulfonic acid significantly improved conversion rates to nearly 100% .
Esterification Reactions
Esterification reactions involving this compound can occur under acidic or basic conditions to form esters with various carboxylic acids. This reaction is crucial for producing surfactants and other chemical intermediates.
-
Mechanism : The hydroxyl groups on the diol can react with carboxylic acids to form esters via nucleophilic acyl substitution mechanisms. The presence of two hydroxyl groups allows for the formation of diesters if two different acids are used.
Glycosylation Reactions
The compound can also participate in glycosylation reactions where it acts as an acceptor for glycosyl donors in the presence of catalysts such as boronic acids. These reactions are valuable for synthesizing glycosides with specific stereochemical configurations.
Propiedades
Número CAS |
153062-87-4 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 |
Sinónimos |
(S)-1,2-TETRADECANEDIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















